molecular formula C13H16O5 B14588119 Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate CAS No. 61436-69-9

Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate

Cat. No.: B14588119
CAS No.: 61436-69-9
M. Wt: 252.26 g/mol
InChI Key: VQSJXDXQKMLNHP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate is an organic compound with the molecular formula C13H16O5 It is a derivative of benzoic acid and is characterized by the presence of methoxy groups and an oxopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate typically involves the esterification of 4,5-dimethoxy-2-(2-oxopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and oxopropyl groups can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxopropyl)benzoate
  • Methyl 2-amino-4,5-dimethoxybenzoate
  • Methyl 4,5-dimethoxy-2-nitrobenzoate

Uniqueness

Methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate is unique due to the specific arrangement of methoxy and oxopropyl groups on the benzene ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

61436-69-9

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-(2-oxopropyl)benzoate

InChI

InChI=1S/C13H16O5/c1-8(14)5-9-6-11(16-2)12(17-3)7-10(9)13(15)18-4/h6-7H,5H2,1-4H3

InChI Key

VQSJXDXQKMLNHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1C(=O)OC)OC)OC

Origin of Product

United States

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